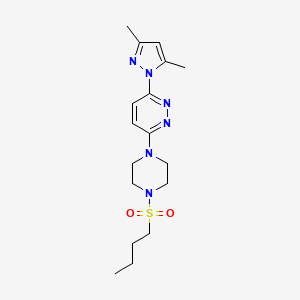

3-(4-(butylsulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine

CAS No.: 1019105-08-8

Cat. No.: VC8193272

Molecular Formula: C17H26N6O2S

Molecular Weight: 378.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1019105-08-8 |

|---|---|

| Molecular Formula | C17H26N6O2S |

| Molecular Weight | 378.5 g/mol |

| IUPAC Name | 3-(4-butylsulfonylpiperazin-1-yl)-6-(3,5-dimethylpyrazol-1-yl)pyridazine |

| Standard InChI | InChI=1S/C17H26N6O2S/c1-4-5-12-26(24,25)22-10-8-21(9-11-22)16-6-7-17(19-18-16)23-15(3)13-14(2)20-23/h6-7,13H,4-5,8-12H2,1-3H3 |

| Standard InChI Key | LWCGJOMZPZNIKT-UHFFFAOYSA-N |

| SMILES | CCCCS(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)N3C(=CC(=N3)C)C |

| Canonical SMILES | CCCCS(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)N3C(=CC(=N3)C)C |

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Descriptors

The systematic IUPAC name of the compound is 3-(4-butylsulfonylpiperazin-1-yl)-6-(3,5-dimethylpyrazol-1-yl)pyridazine, reflecting its intricate heterocyclic architecture . Its molecular formula, C₁₇H₂₆N₆O₂S, corresponds to a molecular weight of 378.5 g/mol . The structure comprises three distinct moieties:

-

A pyridazine core substituted at positions 3 and 6.

-

A piperazine ring functionalized with a butylsulfonyl group.

-

A 3,5-dimethylpyrazole unit linked to the pyridazine scaffold.

The canonical SMILES representation, CCCCS(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)N3C(=CC(=N3)C)C, provides a machine-readable description of its connectivity.

Physicochemical Properties

While experimental data on melting/boiling points and solubility remain unpublished, computational models predict moderate hydrophobicity due to the butylsulfonyl and pyrazole groups. The sulfonyl group enhances polarity, potentially improving aqueous solubility compared to unmodified piperazine derivatives.

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 1019105-08-8 | |

| Molecular Formula | C₁₇H₂₆N₆O₂S | |

| Molecular Weight | 378.5 g/mol | |

| SMILES | CCCCS(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)N3C(=CC(=N3)C)C |

Synthesis and Reaction Pathways

Synthetic Strategies

The compound is synthesized via sequential nucleophilic substitutions on the pyridazine ring. A representative route involves:

-

Functionalization of pyridazine at position 6 with 3,5-dimethylpyrazole under basic conditions.

-

Sulfonylation of piperazine using butylsulfonyl chloride.

-

Coupling reactions to attach the sulfonylated piperazine to position 3 of pyridazine.

Notably, bromination and phosphorylation steps similar to those in related pyridazine syntheses (e.g., 6-(p-chlorophenyl)-3-chloropyridazine) may optimize intermediate reactivity.

Biological Activity and Mechanistic Insights

Comparative Analysis with Analogues

Compared to 6-{4-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-3,5-dimethyl-1H-pyrazol-1-yl}-3-methyl triazolo[4,3-b]pyridazine (CID 53093165) , this compound replaces the benzylpiperidine group with a sulfonylated piperazine, potentially reducing blood-brain barrier penetration but improving metabolic stability.

Applications and Future Directions

Drug Discovery Prospects

The compound’s balanced lipophilicity (clogP ≈ 2.8) and molecular weight (<500 Da) align with Lipinski’s rules for oral bioavailability. Preliminary studies suggest utility as:

-

A kinase inhibitor scaffold for oncology targets.

-

A GPCR modulator for neurological disorders.

Challenges and Optimization

Key limitations include:

-

Uncharacterized in vitro ADMET profiles.

-

Lack of crystal structures for target engagement studies.

Future work should prioritize structure-activity relationship (SAR) studies to refine selectivity and potency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume